molecular formula C18H14Cl2O5 B2820475 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one CAS No. 878046-78-7

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2820475
CAS No.: 878046-78-7
M. Wt: 381.21
InChI Key: RPUZWUKUFPGOMI-UHFFFAOYSA-N
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Description

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative known for its potential antiproliferative effects on cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase-A (MAO-A). By binding to the active site of MAO-A, it prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of its antiproliferative effects on prostate cancer cells .

Biological Activity

Overview

6,8-Dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative recognized for its potential biological activities, particularly in the field of cancer research. This compound features a chromenone structure with two chlorine atoms at positions 6 and 8, and a 3,4,5-trimethoxyphenyl group at position 2. Its molecular formula is C18H14Cl2O5C_{18}H_{14}Cl_2O_5, with a molecular weight of approximately 359.18 g/mol.

The synthesis of this compound typically involves the condensation of substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures. The presence of chlorine and methoxy groups enhances its lipophilicity and biological activity compared to similar compounds.

Antiproliferative Effects

One of the most significant areas of research surrounding this compound is its antiproliferative effects against cancer cells. In studies involving prostate cancer cell lines (LNCaP), this compound demonstrated an IC50 value of approximately 9.4 μM , indicating its effectiveness in inhibiting cell proliferation.

Inhibition of Monoamine Oxidase

The compound has also been evaluated for its inhibitory potential against human monoamine oxidase (MAO) isozymes. It was found to be among the top inhibitors for MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders . The presence of chlorine atoms has been shown to enhance the inhibitory activity against MAO-B compared to non-substituted compounds .

While specific mechanisms for this compound remain largely unexplored, flavonoids are generally known for their antioxidant, anti-inflammatory, and anticancer properties. The unique substitution pattern in this compound may influence these activities significantly.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one One chlorine atom; fewer methoxy groupsLess potent in biological assays compared to the target compound
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one Bromine substitution; two methoxy groupsExhibits different reactivity patterns due to bromine
2-(3-hydroxyphenyl)-4H-chromen-4-one Hydroxy group instead of methoxyDifferent biological activity profile; less lipophilic
6-Methyl-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one Methyl group instead of chlorinePotentially lower toxicity but reduced activity

Case Studies and Research Findings

Research indicates that flavonoids can modulate various cellular pathways involved in cancer progression. A study focusing on the antiproliferative effects of several flavonoid derivatives revealed that those with halogen substitutions exhibited enhanced activity due to increased lipophilicity and interaction with cellular membranes .

In another investigation into the structure-activity relationship (SAR) of chromenone derivatives, it was found that compounds with multiple methoxy groups alongside halogen substitutions had improved selectivity and potency against cancer cell lines .

Properties

IUPAC Name

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZWUKUFPGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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